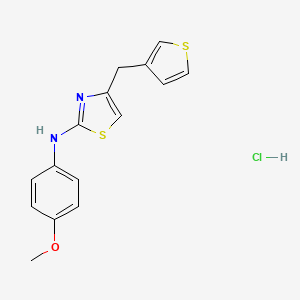

N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Description

N-(4-Methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a 4-methoxyphenyl group at the 2-amino position and a thiophen-3-ylmethyl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

The synthesis of this compound likely involves cyclization and substitution reactions. For example, similar thiazol-2-amine derivatives are synthesized via reactions between substituted thioureas and α-haloketones, followed by acid-mediated cyclization . The hydrochloride form is typically obtained by treating the free base with hydrochloric acid in solvents like dioxane or methanol, as demonstrated in analogous procedures . Characterization via FT-IR, NMR, and elemental analysis confirms its structural integrity and purity .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2.ClH/c1-18-14-4-2-12(3-5-14)16-15-17-13(10-20-15)8-11-6-7-19-9-11;/h2-7,9-10H,8H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPXXOOELBBYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Substitution Reactions:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiazolidines.

Scientific Research Applications

Anticancer Applications

N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride has been evaluated for its anticancer properties. Research indicates that compounds with thiazole structures exhibit promising activity against various cancer cell lines.

Case Studies

- In Vitro Studies :

-

Structure-Activity Relationship (SAR) :

- The presence of the methoxy group on the phenyl ring significantly enhances the compound's cytotoxicity. In particular, thiazole derivatives with specific substitutions have shown IC50 values in the range of 10–30 µM against various cancer lines, indicating their potential as lead compounds for further development .

Antimicrobial Applications

The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Studies

-

Antibacterial Activity :

- Research involving the synthesis of magnetic nanoparticles coated with thiazole derivatives demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study reported inhibition zones indicating significant antimicrobial efficacy .

- Mechanism of Action :

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Evaluation against various cancer cell lines | Moderate to high antiproliferative activity; IC50 values of 10–30 µM in some studies |

| Antimicrobial | Activity against bacterial strains | Effective against Staphylococcus aureus and Escherichia coli; inhibition zones observed |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of N,4-disubstituted thiazol-2-amine derivatives. Key structural analogs include:

N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide ():

- Features a pyridine substituent instead of thiophene.

- Protonation occurs at the pyridine nitrogen, forming a 3D hydrogen-bonded network with bromide anions and water .

- This contrasts with the target compound’s thiophene group, which may alter π-π stacking and solubility.

4-(4-Chlorophenyl)-N-(naphthalen-1-yl)thiazol-2-amine hydrochloride ():

- Substituted with a naphthyl group and 4-chlorophenyl.

- The bulky naphthyl group increases molecular weight (MW: ~343.46) and likely reduces aqueous solubility compared to the target compound .

4-(4-Methoxyphenyl)thiazol-2-amine derivatives (): Substituents include p-tolyl, 4-chlorophenyl, and 4-fluorophenyl.

Physicochemical Properties

Table 1 summarizes key properties of analogous compounds:

*Estimated values based on structural analogs.

Biological Activity

N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 338.9 g/mol. The compound features a thiazole ring substituted with a methoxyphenyl group and a thiophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.9 g/mol |

| CAS Number | 2034433-33-3 |

| Density | N/A |

| Melting Point | N/A |

Research indicates that this compound acts as a tubulin inhibitor , similar to other known compounds in this class. It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer properties.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance, it has shown moderate to high antiproliferative activity in gastric cancer cell lines such as SGC-7901. The following table summarizes key findings from relevant studies:

| Study Reference | Cell Line Tested | Activity Level | Mechanism of Action |

|---|---|---|---|

| SGC-7901 | Moderate to High | Inhibits tubulin polymerization | |

| Various | Moderate | Disrupts microtubule dynamics |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. The compound's structure allows it to interact with bacterial membranes, potentially disrupting their integrity and function.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and phenyl rings can significantly influence the biological activity of the compound. For example, substituents on the methoxyphenyl group can enhance its binding affinity to target proteins or alter its pharmacokinetic properties.

Case Studies

- Anticancer Efficacy : A study synthesized a series of thiazole derivatives, including this compound, and evaluated their antiproliferative activity against various human cancer cell lines. The findings indicated that the compound effectively inhibited tubulin polymerization and induced cell cycle arrest in a concentration-dependent manner .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving cyclocondensation of thiourea derivatives with α-bromoketones. For example, 2-amino-5-aryl-methylthiazole intermediates (similar to those in ) are synthesized by reacting substituted thioureas with brominated ketones in dioxane or DMF at 70–90°C, followed by purification via column chromatography . Purity is validated using:

-

HPLC/LCMS for molecular mass confirmation.

-

1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl and thiophenmethyl groups) .

-

Elemental analysis to verify stoichiometry (±0.3% tolerance) .

| Parameter | Method | Typical Result |

|---|---|---|

| Melting Point | Differential Scanning | 150–160°C (varies by substituent) |

| Yield | Gravimetric Analysis | 50–98% |

| Purity | HPLC | >95% |

Q. How is the molecular structure of this compound confirmed, particularly the protonation state in its hydrochloride form?

- Methodological Answer :

- X-ray crystallography resolves protonation sites and hydrogen-bonding patterns. For example, in analogous hydrochlorides, the amine nitrogen is protonated, forming N–H⋯Cl⁻ bonds, while the thiazole ring remains neutral .

- FT-IR spectroscopy identifies N–H stretches (≈3200 cm⁻¹) and confirms salt formation via Cl⁻ counterion interactions .

Q. What in vitro assays are used to evaluate its antimicrobial activity, and how are results interpreted?

- Methodological Answer :

-

Disk Diffusion Assay : Zones of inhibition (mm) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains indicate broad-spectrum activity .

-

MIC Determination : Serial dilutions in 96-well plates using MH broth; MIC is the lowest concentration inhibiting visible growth after 24h .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus MCC 2043 | 12.5 |

| P. aeruginosa MCC 2216 | 25.0 |

Advanced Research Questions

Q. How can computational modeling predict its mechanism of action, such as FabH enzyme inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with FabH (β-ketoacyl-ACP synthase). The thiophenmethyl group may occupy the enzyme’s hydrophobic pocket, while the methoxyphenyl moiety hydrogen-bonds with catalytic residues .

- DFT Calculations : B3LYP/6-31G* level optimizations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antibacterial potency .

Q. What strategies improve its selectivity for bacterial vs. mammalian cells?

- Methodological Answer :

Fix cells with trichloroacetic acid.

Stain with sulforhodamine B (0.4% in 1% acetic acid).

Measure optical density at 564 nm to quantify viable cells .

- Selectivity Index (SI) : SI = IC50 (mammalian)/MIC (bacterial). Aim for SI >10 via structural modifications (e.g., polar substituents to reduce membrane permeability in eukaryotes) .

Q. How do substituent variations (e.g., methoxy vs. nitro groups) affect its structure-activity relationships (SAR)?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with modified aryl groups (e.g., 4-nitrophenyl, 4-fluorophenyl) and compare MIC values ().

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase thiazole ring electrophilicity, enhancing target binding .

Q. What analytical challenges arise in quantifying its solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Hydrochloride salts generally improve aqueous solubility vs. free bases .

- Stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C; monitor degradation via LCMS over 24h .

Q. How can hydrogen-bonding patterns in its crystal structure inform formulation design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.